3,4,4'-Tribromodiphenyl ether

Catalog No.
S1912455
CAS No.
147217-81-0
M.F
C12H7Br3O
M. Wt
406.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,4'-Tribromodiphenyl ether

CAS Number

147217-81-0

Product Name

3,4,4'-Tribromodiphenyl ether

IUPAC Name

1,2-dibromo-4-(4-bromophenoxy)benzene

Molecular Formula

C12H7Br3O

Molecular Weight

406.89 g/mol

InChI

InChI=1S/C12H7Br3O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H

InChI Key

YALAYFVVZFORPV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)Br)Br)Br

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)Br)Br)Br

Chemical Identity

3,4,4'-Tribromodiphenyl ether is an organic compound with the formula C12H7Br3O. It is a specific type of brominated diphenyl ether (BDE) (), a class of chemicals with fire retardant properties.

Research on Environmental Impact

Due to its widespread use as a flame retardant, 3,4,4'-Tribromodiphenyl ether has been a subject of scientific research concerning its environmental persistence and potential effects on ecosystems. Studies have shown that 3,4,4'-Tribromodiphenyl ether can accumulate in the environment and biomagnify in food chains (). This means that the concentration of the compound increases as it moves up the food chain, potentially posing a threat to wildlife at higher trophic levels.

Research on Human Health Effects

The potential human health effects of 3,4,4'-Tribromodiphenyl ether are also a topic of ongoing scientific research. Some studies suggest that exposure to the compound may be linked to endocrine disruption and developmental problems (). However, more research is needed to fully understand the potential risks associated with exposure to 3,4,4'-Tribromodiphenyl ether.

3,4,4'-Tribromodiphenyl ether is an organobromine compound with the chemical formula C₁₂H₇Br₃O. It is classified as a polybrominated diphenyl ether, specifically known as BDE-37. This compound features three bromine atoms attached to a diphenyl ether structure, which consists of two phenyl rings connected by an ether linkage. The molecular weight of 3,4,4'-Tribromodiphenyl ether is approximately 406.895 g/mol . It is primarily used as a flame retardant in various materials due to its ability to inhibit combustion.

Typical of brominated compounds:

  • Debromination: This reaction involves the removal of bromine atoms, often resulting in less brominated congeners. Debromination can occur under various conditions, including thermal degradation and photolytic processes.
  • Oxidation: The compound can be oxidized to form more polar metabolites, which may enhance its environmental mobility and bioavailability.
  • Hydrolysis: Under certain conditions, 3,4,4'-Tribromodiphenyl ether can hydrolyze, leading to the formation of phenolic compounds.

These reactions are significant for understanding the environmental fate and toxicity of this compound.

Research indicates that 3,4,4'-Tribromodiphenyl ether exhibits biological activity that may affect human health and ecosystems. It has been shown to interact with various biological systems:

  • Endocrine Disruption: Some studies suggest that polybrominated diphenyl ethers can mimic or interfere with hormone functions, potentially leading to developmental and reproductive issues in wildlife and humans.
  • Neurotoxicity: Animal studies have indicated potential neurotoxic effects associated with exposure to brominated flame retardants, including alterations in behavior and neurodevelopment.
  • Bioaccumulation: 3,4,4'-Tribromodiphenyl ether is persistent in the environment and has been detected in various biological tissues, indicating a tendency for bioaccumulation in aquatic and terrestrial organisms .

The synthesis of 3,4,4'-Tribromodiphenyl ether typically involves bromination reactions of diphenyl ether. Common methods include:

  • Electrophilic Bromination: This method uses bromine or brominating agents in the presence of a solvent to selectively introduce bromine atoms onto the diphenyl ether structure.
  • Radical Bromination: Involves the generation of bromine radicals that react with diphenyl ether under heat or light conditions.

These methods allow for controlled synthesis of the desired tribrominated product while minimizing by-products.

3,4,4'-Tribromodiphenyl ether is primarily utilized as a flame retardant in various applications:

  • Textiles: Incorporated into fabrics to enhance fire resistance.
  • Plastics: Used in manufacturing plastic products to reduce flammability.
  • Foam Products: Added to polyurethane foams commonly found in furniture and insulation materials.

Despite its effectiveness as a flame retardant, concerns regarding its environmental persistence and potential health risks have led to regulatory scrutiny .

Interaction studies involving 3,4,4'-Tribromodiphenyl ether have focused on its biochemical interactions:

  • Receptor Binding Studies: Research has shown that this compound may bind to aryl hydrocarbon receptors and other nuclear receptors involved in xenobiotic metabolism.
  • Toxicological Assessments: Various studies have assessed the toxicological profile of 3,4,4'-Tribromodiphenyl ether using animal models to evaluate its effects on behavior and physiological parameters .

These studies are crucial for understanding the implications of exposure to this chemical in both humans and wildlife.

3,4,4'-Tribromodiphenyl ether shares structural similarities with other polybrominated diphenyl ethers. Here are some comparable compounds:

Compound NameFormulaBromine AtomsUnique Features
2,2',4,4'-Tetrabromodiphenyl EtherC₁₂H₈Br₄O4More brominated; higher persistence
2,2',3,4',5-Pentabromodiphenyl EtherC₁₂H₉Br₅O5Increased bioaccumulation potential
Decabromodiphenyl EtherC₁₂Br₁₀O10Highest level of bromination; extensive regulation

The uniqueness of 3,4,4'-Tribromodiphenyl ether lies in its specific arrangement of bromine atoms and its intermediate level of bromination compared to other congeners. This affects its chemical behavior and biological interactions significantly.

XLogP3

5.5

UNII

MWF76X9B8Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

3,4,4'-tribromodiphenyl ether

Dates

Modify: 2023-08-16

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